Cyano(methyl)(propan-2-YL)amine
Description
Properties
Molecular Formula |
C5H10N2 |
|---|---|
Molecular Weight |
98.15 g/mol |
IUPAC Name |
methyl(propan-2-yl)cyanamide |
InChI |
InChI=1S/C5H10N2/c1-5(2)7(3)4-6/h5H,1-3H3 |
InChI Key |
HHEBKNOWWBMJOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyano(methyl)(propan-2-yl)amine can be achieved through several methods. One common approach involves the reaction of isopropylamine with methyl cyanide under controlled conditions. The reaction typically requires a catalyst, such as a base, to facilitate the formation of the desired product. The reaction can be represented as follows:
CH3CN+(CH3
Biological Activity
Cyano(methyl)(propan-2-YL)amine, a compound featuring a cyano group and a branched alkyl amine, has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications, supported by case studies and research findings.
This compound is characterized by its cyano group, which enhances its reactivity and biological activity. The compound can undergo various chemical reactions, such as substitution and condensation, making it a versatile building block in synthetic chemistry.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, leading to the formation of bioactive compounds that modulate various biological pathways. This mechanism has implications in therapeutic contexts, particularly in targeting neurodegenerative disorders through inhibition of neuronal nitric oxide synthase (nNOS) and other related pathways .
Biological Activity
Research has indicated that derivatives of this compound exhibit significant biological activities, including:
- Antimicrobial Properties : Certain derivatives have shown efficacy against various bacterial strains.
- Anticancer Activity : Studies have demonstrated the compound's potential to induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and T24 (urinary bladder cancer) through mechanisms involving caspase activation .
- Neuroprotective Effects : Inhibition of nNOS has been linked to protective effects against neurodegeneration, highlighting the compound's relevance in neurological research .
Case Studies
- Anticancer Activity : A study assessed the antiproliferative effects of this compound derivatives on MCF-7 and T24 cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 24 µg/mL to 34 µg/mL. Mechanistic studies revealed upregulation of pro-apoptotic genes (Bax, Bak) and downregulation of anti-apoptotic genes (Bcl-2), confirming the compound's role in triggering apoptosis .
- Neuronal Protection : Research focusing on nNOS inhibition demonstrated that certain derivatives of this compound showed enhanced selectivity and potency against human nNOS compared to other isoforms. This selectivity was attributed to favorable interactions within a newly identified auxiliary pocket in the enzyme structure .
Data Tables
| Biological Activity | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 24 | Apoptosis via caspase activation |
| Antiproliferative | T24 | 34 | Apoptosis via caspase activation |
| nNOS Inhibition | Rat/Mouse | Potency varies | Selective binding to nNOS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
